Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate
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Overview
Description
Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate is a chemical compound that features a unique combination of a thiatriazole ring and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate typically involves the reaction of 3-amino-benzenesulfonic acid with a thiatriazole derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiatriazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonate group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes or proteins, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
- Phenol, 4-(1,2,3,4-thiatriazol-5-ylamino)-
Uniqueness
Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate is unique due to the presence of both a thiatriazole ring and a benzenesulfonate group
Properties
IUPAC Name |
sodium;3-(thiatriazol-5-ylamino)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3S2.Na/c12-16(13,14)6-3-1-2-5(4-6)8-7-9-10-11-15-7;/h1-4H,(H,8,9,11)(H,12,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIMZZJZIUOXRB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NN=NS2.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N4NaO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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